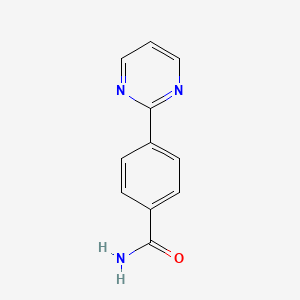

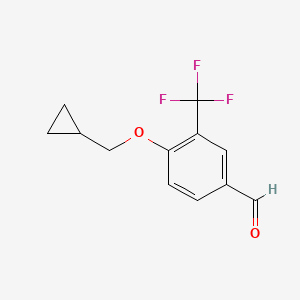

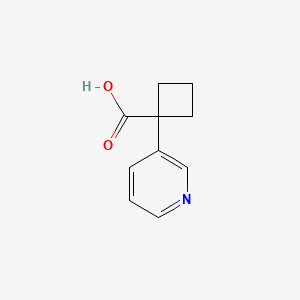

![molecular formula C9H9BrN2 B1396028 2-bromo-5,6-dimethyl-1H-benzo[d]imidazole CAS No. 1189164-12-2](/img/structure/B1396028.png)

2-bromo-5,6-dimethyl-1H-benzo[d]imidazole

Übersicht

Beschreibung

“2-bromo-5,6-dimethyl-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .

Molecular Structure Analysis

The molecular structure of “2-bromo-5,6-dimethyl-1H-benzo[d]imidazole” is based on the imidazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms . The imidazole ring is a very practical and versatile structure in its construction/functionalization and can be considered a rich source of chemical diversity .

Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .

Wissenschaftliche Forschungsanwendungen

- Imidazole is a key component in many pharmaceuticals and therapeutic compounds . It’s used in a variety of drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic medications .

- The synthesis of these compounds often involves the condensation of corresponding abromoketones with formamidine acetate in liquid ammonia .

- The results of these applications are wide-ranging, but generally, they contribute to the treatment and management of various diseases and conditions .

- Imidazole is used in the synthesis of heterocyclic compounds, which are important in a variety of applications, including drug development .

- The synthesis methods vary, but one recent protocol involves the cyclization of amido-nitriles .

- The outcomes of these syntheses are new compounds that can be used in further research and development .

Pharmaceuticals and Therapeutics

Synthesis of Heterocyclic Compounds

Microbiological Activity

- Imidazole derivatives can be used in the formulation of food, drugs, pesticides, or biocidal products .

- The specific methods of application and experimental procedures would depend on the specific product being formulated .

- The outcomes of these applications could include improved product efficacy, safety, or other desirable characteristics .

- Imidazole derivatives have been found to have chemotherapeutic values .

- These compounds are used in the development of novel drugs to overcome Antimicrobial Resistance (AMR) problems .

- The outcomes of these applications could include new treatments for infectious diseases .

- Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .

- These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

- The outcomes of these syntheses are new compounds that can be used in further research and development .

Food, Drug, Pesticide or Biocidal Product Use

Chemotherapeutic Applications

Regiocontrolled Synthesis of Substituted Imidazoles

- Imidazole derivatives show different biological activities such as anti-allergic and antipyretic activities .

- The specific methods of application and experimental procedures would depend on the specific product being formulated .

- The outcomes of these applications could include improved product efficacy, safety, or other desirable characteristics .

- Imidazole derivatives have been found to have antioxidant and anti-amoebic properties .

- These compounds are used in the development of novel drugs to overcome Antimicrobial Resistance (AMR) problems .

- The outcomes of these applications could include new treatments for infectious diseases .

Anti-allergic and Antipyretic Activities

Antioxidant and Anti-amoebic Activities

Antihelmintic and Antifungal Activities

Safety And Hazards

Zukünftige Richtungen

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry are remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies .

Eigenschaften

IUPAC Name |

2-bromo-5,6-dimethyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2/c1-5-3-7-8(4-6(5)2)12-9(10)11-7/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFZZXAKWLOBPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704663 | |

| Record name | 2-Bromo-5,6-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-5,6-dimethyl-1H-benzo[d]imidazole | |

CAS RN |

1189164-12-2 | |

| Record name | 2-Bromo-5,6-dimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

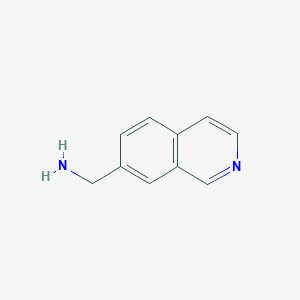

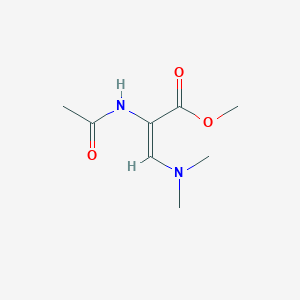

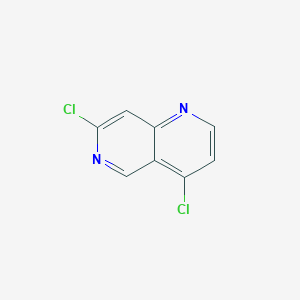

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1395946.png)

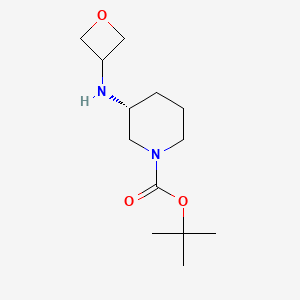

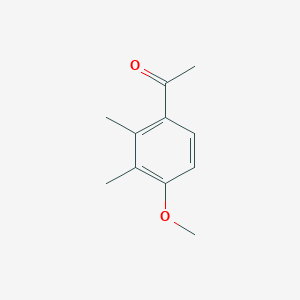

![7-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1395961.png)